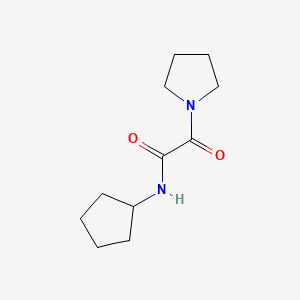
N-cyclopentyl-2-oxo-2-(1-pyrrolidinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-oxo-2-(1-pyrrolidinyl)acetamide, also known as CX717, is a nootropic drug that has gained attention for its potential cognitive enhancing effects. It belongs to the family of ampakines, which are compounds that modulate the activity of AMPA receptors in the brain. CX717 is a newer ampakine that has shown promising results in preclinical studies and is currently being investigated for its potential therapeutic applications.
Mecanismo De Acción
N-cyclopentyl-2-oxo-2-(1-pyrrolidinyl)acetamide works by modulating the activity of AMPA receptors in the brain. Specifically, it enhances the response of these receptors to glutamate, a neurotransmitter that is critical for learning and memory processes. By increasing the activity of AMPA receptors, this compound can enhance synaptic plasticity, which is the ability of neurons to form and strengthen connections with one another.
Biochemical and physiological effects:
In addition to its cognitive enhancing effects, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to increase the release of acetylcholine, a neurotransmitter that is important for attention and arousal. This compound has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclopentyl-2-oxo-2-(1-pyrrolidinyl)acetamide for lab experiments is its ability to enhance cognitive performance in animal models, which can be useful for studying learning and memory processes. However, one limitation is that its effects can be dose-dependent, and higher doses can lead to adverse effects such as seizures. Additionally, the synthesis process for this compound is complex and yields are relatively low, which can make it difficult to obtain large quantities for research purposes.
Direcciones Futuras
There are several potential future directions for research on N-cyclopentyl-2-oxo-2-(1-pyrrolidinyl)acetamide. One area of interest is its potential therapeutic applications for cognitive disorders such as Alzheimer's disease and schizophrenia. Additionally, there is interest in developing more potent and selective ampakine compounds that can modulate AMPA receptor activity with greater specificity. Finally, there is ongoing research investigating the safety and efficacy of this compound in human clinical trials.
Métodos De Síntesis
The synthesis of N-cyclopentyl-2-oxo-2-(1-pyrrolidinyl)acetamide involves several steps, starting with the reaction of cyclopentanone with methylamine to form N-cyclopentyl methylketimine. This intermediate is then reacted with ethyl chloroacetate to form N-cyclopentyl-2-oxo-2-(ethyl chloro)acetamide, which is subsequently treated with pyrrolidine to form this compound. The overall yield of this synthesis process is around 20%.
Aplicaciones Científicas De Investigación
N-cyclopentyl-2-oxo-2-(1-pyrrolidinyl)acetamide has been the subject of numerous preclinical studies investigating its potential therapeutic applications. One of the primary areas of research has been its cognitive enhancing effects, particularly in the areas of learning and memory. Studies in animal models have shown that this compound can improve cognitive performance in tasks such as object recognition, spatial memory, and fear conditioning.
Propiedades
IUPAC Name |
N-cyclopentyl-2-oxo-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c14-10(12-9-5-1-2-6-9)11(15)13-7-3-4-8-13/h9H,1-8H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPFSROYPDCZEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(mesityloxy)butyl]piperidine](/img/structure/B5008029.png)
![3-hydroxy-2,2-bis(hydroxymethyl)-N-[2-(2-methylphenoxy)ethyl]propanamide](/img/structure/B5008031.png)

![5-{2-[2-(2-allylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5008036.png)
![N,N'-[1,5-naphthalenediylbis(iminosulfonyl-4,1-phenylene)]diacetamide](/img/structure/B5008044.png)

![11-(4-chlorophenyl)-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5008053.png)
![methyl 4-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B5008065.png)

![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B5008073.png)
![2-chloro-5-[(3-nitro-2-oxo-2H-chromen-4-yl)amino]benzoic acid](/img/structure/B5008090.png)
![1-[4-(2-methoxyphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B5008094.png)
![5-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5008102.png)
![4-chloro-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B5008119.png)